Product packaging for 6-Amino-5-bromopicolinaldehyde(Cat. No.:CAS No. 615568-65-5)

6-Amino-5-bromopicolinaldehyde

Cat. No.: B1512337
CAS No.: 615568-65-5
M. Wt: 201.02 g/mol
InChI Key: BMSADZQBYJVPCJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxaldehydes as Synthetic Precursors

Pyridine carboxaldehydes, also known as pyridinaldehydes, are a class of compounds highly regarded for their versatility as building blocks in organic synthesis. bldpharm.com The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations. doi.org These include nucleophilic additions and condensation reactions, which are fundamental for creating larger molecules. doi.org

A common and significant reaction of pyridine carboxaldehydes is the formation of Schiff bases through condensation with primary amines. doi.orgcymitquimica.com These resulting iminopyridine moieties are robust bidentate ligands, crucial in coordination chemistry for forming stable complexes with various metal ions. doi.orgorganic-chemistry.org This reactivity makes pyridine carboxaldehydes valuable precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and complex heterocyclic systems. bldpharm.commolbase.com The nitrogen atom within the pyridine ring influences the compound's reactivity and properties, such as its basicity and solubility, further expanding its utility in diverse scientific fields. bldpharm.comchemicalbook.com

Strategic Importance of Amino- and Bromo-Substituted Pyridine Scaffolds

The strategic placement of amino and bromo substituents on a pyridine scaffold imparts significant advantages in synthetic and medicinal chemistry. The pyridine ring itself is a privileged structure, found in natural products like vitamins and co-enzymes, and is known to enhance the pharmacological characteristics of drugs due to its weak basicity and influence on aqueous solubility. chemicalbook.com

The amino group is a key functional group in medicinal chemistry. Its presence can introduce hydrogen bonding capabilities and can be crucial for a molecule's biological activity, including potential interactions with enzymes and receptors. cymitquimica.comehu.es Amino-substituted pyridines are integral to a wide range of compounds with therapeutic properties, including antimicrobial and anticancer agents. fluorochem.co.uk

The bromine substituent serves a different but equally important strategic role. As a halogen, it is an excellent "handle" for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the precise and efficient introduction of a wide variety of aryl, alkyl, or other functional groups. organic-chemistry.orgvulcanchem.com This synthetic flexibility is critical for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and for developing functional materials. vulcanchem.comheteroletters.org The combination of an amino group for biological interaction and a bromo group for synthetic diversification makes amino- and bromo-substituted pyridines powerful scaffolds in modern chemical research.

Scope and Research Trajectories of 6-Amino-5-bromopicolinaldehyde

The specific research applications of this compound are primarily as a highly functionalized intermediate for the synthesis of complex target molecules. The compound combines the reactive aldehyde of picolinaldehydes with the strategic amino and bromo substitutions discussed previously.

The aldehyde group provides a primary site for building molecular complexity, for instance, through condensation reactions to form larger heterocyclic systems or through reductive amination to link the scaffold to other molecules. Research on the related compound 6-bromopicolinaldehyde shows its use in synthesizing complex ligands and imidazolyl-pyridine derivatives, highlighting the synthetic utility of the 6-bromo-2-formylpyridine core. doi.orgresearchgate.net

The amino and bromo groups offer dual points for modification. The amino group at the 6-position can be a site for further derivatization or can act as a directing group. The bromine at the 5-position is a prime site for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry. Research on the related precursor, 2-amino-5-bromopyridine, demonstrates its use in electrocatalytic carboxylation to produce 6-aminonicotinic acid, showcasing the reactivity of this substitution pattern.

Given its trifunctional nature, the primary research trajectory for this compound is as a specialized building block in medicinal chemistry and materials science. It is designed for multi-step syntheses where precise control over the introduction of different functionalities is required to build molecules with specific biological targets or material properties. While detailed studies focusing solely on this compound are not widespread, its structure positions it as a valuable component for generating novel kinase inhibitors, complex ligands for catalysis, or functional organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O B1512337 6-Amino-5-bromopicolinaldehyde CAS No. 615568-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-bromopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSADZQBYJVPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858629
Record name 6-Amino-5-bromopyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-65-5
Record name 6-Amino-5-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Amino 5 Bromopicolinaldehyde and Analogous Derivatives

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 6-Amino-5-bromopicolinaldehyde suggests a disconnection strategy that sequentially removes the key functional groups to arrive at simpler, readily available starting materials. The primary disconnection would be the aldehyde functionality, which can be envisioned as arising from the oxidation of a primary alcohol, namely (6-amino-5-bromopyridin-2-yl)methanol. This simplifies the target to a substituted pyridylmethanol.

Further disconnection of the bromo and amino groups from the pyridine (B92270) ring leads back to a more fundamental precursor. Given the directing effects of the amino group in electrophilic aromatic substitution, a plausible retrosynthetic pathway involves the bromination of a 6-aminopicoline derivative. Therefore, a key precursor is identified as 6-amino-2-methylpyridine (or a protected version thereof). This commercially available starting material provides a solid foundation for the subsequent functional group interconversions.

An alternative retrosynthetic approach could involve the initial synthesis of a brominated pyridine ring followed by the introduction of the amino and formyl groups. However, the former strategy, commencing with a substituted aminopyridine, often offers better control over regioselectivity.

Approaches to the Picolinaldehyde Core Structure

The construction of the picolinaldehyde core, featuring an aldehyde group at the C2 position of the pyridine ring, can be achieved through two primary strategies: direct formylation of a pre-functionalized pyridine or a two-step process involving the introduction of a methyl or hydroxymethyl group followed by oxidation.

Formylation Strategies on Halogenated Pyridines

Direct formylation of a halogenated aminopyridine presents a concise route to the target aldehyde. Several classical and modern formylation methods can be considered, each with its own set of advantages and limitations.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective deprotonation of an aromatic ring directed by a functional group, followed by quenching with an electrophile. acs.org For 2-aminopyridine derivatives, the amino group can be protected, for instance as a pivaloylamide, which then acts as a directed metalation group (DMG). acs.org Treatment with a strong base like n-butyllithium or sec-butyllithium would generate a lithiated species at the C3 position. However, to achieve formylation at the C2 (or C6) position, a different precursor strategy would be necessary, potentially starting with a pre-functionalized pyridine where the desired formylation site is activated for metalation.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to formylate electron-rich aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org While 2-aminopyridine itself can undergo this reaction, the regioselectivity can be an issue, and the presence of a bromo substituent further complicates the electronic landscape of the substrate. nih.gov

Reimer-Tiemann Reaction: Classically used for the ortho-formylation of phenols, the Reimer-Tiemann reaction involves the reaction of a phenoxide with chloroform in a basic solution to generate a dichlorocarbene intermediate. wikipedia.org Its application to aminopyridines is less common and may require specific reaction conditions to achieve the desired outcome.

Oxidative Pathways to the Aldehyde Moiety

A more versatile and often higher-yielding approach to the picolinaldehyde core involves the oxidation of a corresponding pyridylmethanol. This two-step strategy decouples the introduction of the C1 unit from the final oxidation state, often leading to cleaner reactions and easier purification.

The precursor, (6-amino-5-bromopyridin-2-yl)methanol, can be synthesized from a suitable starting material such as 6-amino-5-bromo-2-methylpyridine. The methyl group can be functionalized, for example, through radical bromination followed by hydrolysis to the alcohol.

Once the pyridylmethanol is in hand, a variety of oxidizing agents can be employed to selectively convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Oxidizing AgentTypical Reaction ConditionsSelectivity
Manganese Dioxide (MnO2) Stirring in a non-polar solvent like dichloromethane or chloroform at room temperature. commonorganicchemistry.commychemblog.comHighly selective for benzylic and allylic alcohols.
Pyridinium Chlorochromate (PCC) Dichloromethane as solvent.Effective but chromium-based reagents are toxic. gordon.edu
Dess-Martin Periodinane (DMP) Dichloromethane at room temperature.Mild and highly selective.
Swern Oxidation Oxalyl chloride, DMSO, and a hindered base (e.g., triethylamine) at low temperatures.Effective for a wide range of alcohols.
Catalytic Oxidation e.g., TEMPO-catalyzed with a co-oxidant like sodium hypochlorite.Greener alternative to stoichiometric heavy metal oxidants.

Manganese dioxide is a particularly attractive reagent for this transformation due to its high selectivity for the oxidation of benzylic-type alcohols, its mild reaction conditions, and the ease of product isolation by simple filtration of the manganese salts. commonorganicchemistry.commychemblog.com

Introduction of Bromo Substituent

The regioselective introduction of a bromine atom at the 5-position of the 2-aminopyridine scaffold is a critical step in the synthesis of this compound.

Regioselective Bromination Techniques

The amino group in 2-aminopyridine is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. To achieve selective bromination at the 5-position, careful control of the reaction conditions and the choice of brominating agent are essential.

Direct bromination of 2-aminopyridine with molecular bromine in a solvent like acetic acid can lead to a mixture of mono- and di-brominated products. orgsyn.org To enhance the selectivity for the 5-bromo isomer, the amino group can be first acylated to modulate its activating effect. The resulting N-acyl-2-aminopyridine can then be brominated, followed by hydrolysis of the protecting group to yield 2-amino-5-bromopyridine. researchgate.net

Alternative brominating agents can also provide improved regioselectivity. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and can be used for the selective bromination of activated aromatic rings. The choice of solvent and temperature can significantly influence the outcome of the reaction.

Brominating AgentSubstrateKey ConditionsOutcome
Bromine (Br2) 2-AminopyridineAcetic acidCan lead to a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products. orgsyn.org
Bromine (Br2) 2-AcetamidopyridineAcetic acid, followed by hydrolysisImproved selectivity for the 5-bromo isomer. researchgate.net
N-Bromosuccinimide (NBS) 2-Aminopyridine derivativesVarious solvents (e.g., CCl4, CH3CN), often with a radical initiator or lightCan provide good regioselectivity depending on the substrate and conditions.

Bromine as a Strategic Leaving Group in Pyridine Synthesis

Beyond its role as a desired substituent in the final target molecule, the bromine atom can also serve as a strategic leaving group in the synthesis of analogous pyridine derivatives. The carbon-bromine bond on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups.

Furthermore, the bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of substituents at the 5-position, starting from this compound or its precursors. This versatility allows for the generation of a library of analogous compounds with diverse functionalities, which is invaluable for structure-activity relationship studies in drug discovery and materials science.

Introduction of Amino Substituent

The installation of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. The electronic nature of the pyridine ring, being π-deficient, makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. However, direct amination can be challenging and often requires activation of the ring or the aminating agent. Methodologies are broadly categorized into direct amination protocols on halogenated precursors and reductive strategies.

A common and effective strategy for introducing an amino group onto a pyridine ring is through the nucleophilic aromatic substitution (SNAr) of a halogen atom. For the synthesis of this compound, a plausible precursor would be a 6-halo-5-bromopicolinaldehyde, such as 6-chloro- or 6-fluoro-5-bromopicolinaldehyde. The electron-withdrawing nature of the adjacent nitrogen atom and the aldehyde group facilitates nucleophilic attack at the C6 position.

The classic Chichibabin reaction, which involves heating a pyridine with sodium amide (NaNH₂) in an inert solvent like toluene, is a well-established method for introducing an amino group at the 2- or 6-position. youtube.com While traditionally used on unsubstituted pyridines, modifications of this reaction can be applied to substituted pyridines. youtube.com However, the harsh conditions can be incompatible with sensitive functional groups like aldehydes.

A more versatile approach involves the reaction of a halogenated pyridine with an amine source under milder conditions, often catalyzed by a transition metal. For instance, 2,6-dibromopyridine (B144722) can be selectively mono-aminated or di-aminated by reacting it with an alkylamine under high temperature and pressure. georgiasouthern.edugeorgiasouthern.edursc.org This suggests that a precursor like 5,6-dibromopicolinaldehyde could potentially be selectively aminated at the 6-position.

Another strategy involves the activation of the pyridine ring via N-oxide formation. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using tosyl anhydride (Ts₂O) and an amine, such as tert-butylamine, followed by deprotection. nih.govgoogle.com This method demonstrates high yields and excellent regioselectivity for the 2-position.

Table 1: Representative Amination Protocols for Halogenated Pyridines

Starting Material Reagents and Conditions Product Yield (%) Reference
2,6-Dibromopyridine Methylamine, High T, High P 2-Bromo-6-methylaminopyridine 54.1 georgiasouthern.edugeorgiasouthern.edursc.org
2,6-Dibromopyridine Methylamine, High T, High P 2,6-Dimethylaminopyridine 37.7 georgiasouthern.edugeorgiasouthern.edursc.org
Pyridine N-oxide Ts₂O, t-BuNH₂, then TFA 2-Aminopyridine High nih.govgoogle.com
3-Aminopyridine Sodamide (NaNH₂) 2,3-Diaminopyridine - orgsyn.org

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. wikipedia.orgyoutube.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent. wikipedia.org

In the context of synthesizing this compound, this strategy could be applied to a precursor containing a carbonyl group at the 6-position or by reducing a nitro group. The reduction of a nitro group is a common method for introducing an amino group onto an aromatic ring. For example, a precursor like 5-bromo-6-nitropicolinaldehyde could be reduced to the target compound. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for this transformation. researchgate.net

Direct reductive amination involves a one-pot reaction of a ketone or aldehyde with an amine and a reducing agent. nih.govwikipedia.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion intermediate over the starting carbonyl compound. youtube.comyoutube.comwikipedia.org Pyridine-borane complexes have also been developed as mild and effective reagents for this purpose. youtube.com While less common for introducing an amino group directly onto the pyridine ring itself, this method is highly valuable for synthesizing N-alkylated or N-arylated derivatives starting from the parent amine.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Key Features Typical Substrates Reference
Sodium Cyanoborohydride (NaBH₃CN) Mild, selective for iminium ions, stable in weakly acidic conditions. Aldehydes, Ketones youtube.comyoutube.comwikipedia.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, non-toxic, effective for a wide range of substrates. Aldehydes, Ketones wikipedia.org
Pyridine-Borane (pyr-BH₃) Mild, stable, effective in alcoholic solvents. Aldehydes, Ketones youtube.com

Convergent and Divergent Synthetic Routes

In contrast, a divergent synthesis starts from a common intermediate that is subsequently elaborated into a library of structurally related compounds. This is a powerful strategy for drug discovery and materials science, where the goal is to explore the structure-activity relationships of a series of analogs. Starting from a key intermediate, such as 5,6-dihalopicolinaldehyde, one could introduce a variety of amines at the 6-position and perform different transformations on the aldehyde group to generate a diverse set of derivatives. Multicomponent reactions, which combine three or more starting materials in a single step to form a complex product, are excellent examples of divergent and efficient synthesis. nih.gov

Stereoselective and Enantiodivergent Synthetic Approaches

While this compound itself is not chiral, the synthesis of its analogous derivatives often requires control over stereochemistry. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. This is crucial in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities.

The development of catalytic asymmetric methods for the synthesis of chiral pyridine derivatives has been an area of intense research. chim.it These methods often employ chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity in reactions like hydrogenation, conjugate additions, or cross-coupling reactions. chim.itrsc.orgnih.govnih.govresearchgate.net For example, the asymmetric reduction of a ketone precursor to a chiral alcohol on a side chain, or the enantioselective addition of a nucleophile to an unsaturated derivative of the picolinaldehyde, would yield chiral analogs.

Enantiodivergent synthesis refers to the ability to selectively produce either enantiomer of a chiral product from a common starting material, typically by simply changing the chirality of the catalyst or a reagent. This provides access to both enantiomers for biological evaluation.

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. ijarsct.co.inasianpubs.orgnih.govresearchgate.netacs.org These principles are increasingly being applied to the synthesis of pyridines and their derivatives.

Key green chemistry strategies applicable to the synthesis of this compound include:

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent use, energy consumption, and waste generation. asianpubs.orgnih.govresearchgate.netacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govacs.org

Solvent-Free Conditions: Performing reactions in the absence of a solvent, or using environmentally benign solvents like water or ethanol, minimizes the environmental impact associated with volatile organic compounds. ijarsct.co.inasianpubs.orgresearchgate.net

Use of Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. asianpubs.orgresearchgate.net

By incorporating these green methodologies, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 5 Bromopicolinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 6-Amino-5-bromopicolinaldehyde is expected to be the primary site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the pyridine (B92270) ring can influence the reactivity of the aldehyde.

Nucleophilic Addition Reactions

Aldehydes readily undergo nucleophilic addition reactions. For this compound, this would involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation would yield the corresponding alcohol. Common nucleophiles for this reaction include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi).

A hypothetical reaction with a Grignard reagent is depicted below:

ReactantNucleophileProduct
This compoundMethylmagnesium bromide (CH₃MgBr)1-(6-Amino-5-bromopyridin-2-yl)ethanol
This compoundPhenylmagnesium bromide (C₆H₅MgBr)(6-Amino-5-bromopyridin-2-yl)(phenyl)methanol

Condensation Reactions: Imine, Oxime, and Hydrazone Formation

The aldehyde functional group is expected to react with primary amines, hydroxylamine, and hydrazine (B178648) derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition followed by dehydration and are often catalyzed by acid. lumenlearning.comlibretexts.orglibretexts.org

A general representation of these condensation reactions is as follows:

ReagentProduct Type
Primary Amine (R-NH₂)Imine
Hydroxylamine (NH₂OH)Oxime
Hydrazine (NH₂NH₂)Hydrazone
Substituted Hydrazine (R-NHNH₂)Substituted Hydrazone

Oxidation Reactions to Carboxylic Acid Derivatives

Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of this compound would yield 6-Amino-5-bromopicolinic acid.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of this compound would result in the formation of (6-Amino-5-bromopyridin-2-yl)methanol.

Knoevenagel and Henry Nitroaldol Condensations

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base. nih.gov Similarly, the Henry reaction, or nitroaldol reaction, is the condensation of an aldehyde with a nitroalkane, also base-catalyzed. organic-chemistry.orgosti.gov These reactions would lead to the formation of a new carbon-carbon double bond at the alpha-position relative to the original aldehyde group.

Transformations Involving the Bromo Substituent

The bromo substituent on the pyridine ring offers a handle for various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium.

Potential cross-coupling reactions for this compound include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl group. soton.ac.ukresearchgate.netrsc.org

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to replace the bromine atom with a new amino group.

Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst.

Additionally, the bromo group could potentially undergo nucleophilic aromatic substitution under harsh conditions or be involved in lithium-halogen exchange reactions to form an organolithium intermediate, which can then react with various electrophiles. wikipedia.orgharvard.edupku.edu.cnwhiterose.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the bromine atom of this compound serves as a versatile handle for such transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction would involve the palladium-catalyzed coupling of the C-Br bond with a boronic acid or ester. This reaction is anticipated to proceed efficiently, given the general effectiveness of Suzuki-Miyaura couplings with bromo-pyridines. The reaction would likely be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

A representative Suzuki-Miyaura coupling reaction is shown below:

CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Not reported-
Pd₂(dba)₃XPhosK₂CO₃Dioxane110Not reported-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. Data is illustrative and based on general procedures for similar substrates.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. In the case of this compound, this reaction would enable the introduction of a new amino substituent at the 5-position. The reaction is typically catalyzed by a palladium complex with a bulky phosphine (B1218219) ligand and requires a strong base. The existing amino group on the ring could potentially interfere with the reaction by coordinating to the palladium catalyst, which might necessitate the use of specific ligands or protecting group strategies.

A general scheme for the Buchwald-Hartwig amination is as follows:

CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref.
Pd₂(dba)₃BINAPNaOtBuToluene100Not reported-
Pd(OAc)₂XantphosCs₂CO₃Dioxane110Not reported-

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides. Data is illustrative and based on general procedures for similar substrates.

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of an alkynyl group at the 5-position of this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The general transformation is depicted below:

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Ref.
Pd(PPh₃)₂Cl₂CuIEt₃NTHF65Not reported-
Pd(OAc)₂CuIi-Pr₂NHDMF80Not reported-

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides. Data is illustrative and based on general procedures for similar substrates.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group could potentially facilitate SNAr at the 5-position, where the bromine atom is the leaving group. However, the amino group is an electron-donating group, which may counteract this effect. The feasibility of SNAr would depend on the strength of the nucleophile and the reaction conditions.

A plausible SNAr reaction is shown below:

Applications of 6 Amino 5 Bromopicolinaldehyde in Advanced Organic Synthesis and Materials Design

As a Versatile Building Block for Complex Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of 6-amino-5-bromopicolinaldehyde makes it an ideal precursor for the synthesis of a variety of complex heterocyclic systems. The interplay between the nucleophilic amino group, the electrophilic aldehyde, and the synthetically adaptable bromo substituent enables chemists to construct fused ring systems and polycyclic aromatic compounds through a variety of synthetic strategies.

Synthesis of Fused Pyridine Derivatives (e.g., Naphthyridines, Quinoxalines)

The inherent reactivity of this compound facilitates its use in the construction of fused pyridine derivatives, such as naphthyridines and quinoxalines. These nitrogen-containing heterocyclic scaffolds are prevalent in numerous biologically active molecules and functional materials.

Naphthyridines: The synthesis of naphthyridine frameworks can be achieved through reactions that leverage the amino and aldehyde functionalities of this compound. For instance, condensation reactions with active methylene (B1212753) compounds, followed by cyclization, can lead to the formation of the second pyridine ring, resulting in a naphthyridine core. While specific examples detailing the direct use of this compound in naphthyridine synthesis are not prevalent in the provided search results, the analogous reactivity of similar aminopyridine derivatives suggests its potential in this area. For example, the Suzuki-Miyaura reaction of brominated naphthyridine derivatives has been used to create highly substituted products.

Quinoxalines: Quinoxalines are another class of fused heterocycles that can be synthesized from precursors like this compound. The general strategy involves the condensation of an o-diamine with a 1,2-dicarbonyl compound. In a potential synthetic route, the amino group of this compound could be transformed into a diamine functionality, which could then undergo cyclization to form a quinoxaline (B1680401) ring. A documented synthesis of 6-amino-5-bromoquinoxaline (B154387) starts with 4-nitrobenzene-1,2-diamine, followed by cyclization, hydrogenation, and bromination. This highlights the utility of related structures in accessing quinoxaline systems.

A summary of representative reactions for the synthesis of fused pyridine derivatives is presented below:

Fused HeterocycleGeneral Synthetic StrategyKey Precursor Features Utilized
Naphthyridines Condensation with active methylene compounds followed by cyclization.Amino and aldehyde groups for initial condensation and subsequent ring closure.
Quinoxalines Condensation of an ortho-diamine with a 1,2-dicarbonyl compound.The amino group can be a precursor to the required diamine functionality.

Construction of Polycyclic Aromatic Compounds

The strategic placement of the bromine atom on the picolinaldehyde scaffold provides a handle for further carbon-carbon bond-forming reactions, enabling the construction of extended polycyclic aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly well-suited for this purpose. By coupling this compound with various arylboronic acids, a wide array of biaryl and more complex polycyclic aromatic structures can be accessed.

Furthermore, the aldehyde functionality can participate in cyclization reactions, such as the Pictet-Spengler reaction, to form additional rings fused to the pyridine core. This approach has been utilized in the synthesis of complex, multi-ring systems. The combination of cross-coupling and cyclization strategies offers a powerful toolkit for the synthesis of novel polycyclic aromatic compounds with tailored electronic and photophysical properties.

Precursor for Advanced Pharmaceutical Intermediates (Synthetic Routes Focus)

The structural motifs present in this compound are frequently found in molecules of medicinal importance. Its ability to serve as a versatile intermediate makes it a valuable starting material for the synthesis of advanced pharmaceutical intermediates. The aldehyde group can be readily converted into other functional groups, such as alcohols via reduction or carboxylic acids via oxidation, further expanding its synthetic utility.

The amino group can be acylated, alkylated, or used as a nucleophile in various bond-forming reactions. The bromine atom, as previously mentioned, is a key site for introducing molecular diversity through cross-coupling reactions. This multi-faceted reactivity allows for the construction of complex molecular scaffolds that are central to the development of new therapeutic agents. For instance, related aminopyridine derivatives are used in the synthesis of kinase inhibitors.

In Coordination Chemistry and Supramolecular Assemblies

The presence of both a nitrogen atom within the pyridine ring and an exocyclic amino group, coupled with the reactive aldehyde, makes this compound and its derivatives excellent candidates for the design of ligands in coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to the formation of interesting supramolecular assemblies with diverse applications.

Design and Synthesis of Schiff Base Ligands

One of the most common and effective ways to utilize this compound in coordination chemistry is through the formation of Schiff base ligands. The condensation reaction between the aldehyde group of this compound and a primary amine results in the formation of an imine or azomethine group (-C=N-). This reaction is typically straightforward and high-yielding.

The resulting Schiff base ligands are often polydentate, meaning they can bind to a metal ion through multiple donor atoms. In the case of Schiff bases derived from this compound, the donor atoms can include the pyridine nitrogen, the imine nitrogen, and potentially other donor atoms introduced via the primary amine used in the condensation. This versatility allows for the synthesis of a wide range of ligands with different coordination environments and electronic properties.

Formation of Metal Complexes with Transition Metals

Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The coordination of the metal ion to the ligand can lead to the formation of mononuclear or polynuclear complexes with diverse geometries, such as tetrahedral or octahedral.

The properties of these metal complexes, including their color, magnetic properties, and catalytic activity, are highly dependent on the nature of both the ligand and the metal ion. The bromo substituent on the pyridine ring can also influence the electronic properties of the resulting complex and can serve as a site for further functionalization. The study of these metal complexes is an active area of research, with potential applications in catalysis, materials science, and biological systems.

A summary of the coordination behavior of related Schiff base ligands is presented below:

Metal IonTypical Coordination GeometryPotential Applications
Copper(II) Tetrahedral, Square PlanarCatalysis, Antimicrobial agents
Nickel(II) Octahedral, Square PlanarCatalysis, Magnetic materials
Cobalt(II) Tetrahedral, OctahedralCatalysis, Oxygen carriers
Zinc(II) TetrahedralLuminescent materials, Sensors

Assembly of Chiral Metallacages and Coordination Polymers

No research was found that describes the use of this compound as a ligand for the construction of chiral metallacages or coordination polymers.

Applications in Catalysis (e.g., photocatalysis, organocatalysis)

There are no available studies detailing the application of this compound in either photocatalysis or organocatalysis.

Development of Functional Materials and Probes

Precursors for Optoelectronic Materials (e.g., NLO chromophores)

No literature was identified that investigates or reports the use of this compound as a precursor for the synthesis of optoelectronic materials, including NLO chromophores.

Probes for Chemical Sensing and Recognition (without biological application)

There is no published research on the development or application of this compound as a probe for non-biological chemical sensing and recognition.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR (Proton NMR): This technique would identify the number of different types of protons in the 6-Amino-5-bromopicolinaldehyde molecule, their relative numbers, and their electronic environments. The aromatic protons on the picolinaldehyde ring would likely appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The aldehyde proton would be even further downfield (δ 9.0-10.0 ppm), and the amine (NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): This method would reveal the number of different carbon environments in the molecule. The carbon of the aldehyde group would have a characteristic chemical shift in the range of δ 190-200 ppm. The carbons of the pyridine (B92270) ring would appear in the aromatic region (δ 100-160 ppm), with their specific shifts influenced by the positions of the amino and bromo substituents.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH O 9.0 - 10.0 -
Aldehyde C HO - 190 - 200
Aromatic C-H 6.0 - 9.0 -
Aromatic C - 100 - 160
Amino NH Variable (broad) -

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques would be crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to assign the positions of the protons on the picolinaldehyde ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon skeletons of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula (C₆H₅BrN₂O).

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern would provide valuable information for confirming the structure. For example, the loss of the aldehyde group (CHO) or the bromine atom would result in characteristic fragment ions, helping to piece together the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. Aromatic ring vibrations often give strong signals in the Raman spectrum.

Expected Vibrational Spectroscopy Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretching 3300 - 3500
Aldehyde (C=O) Stretching ~1700
Aromatic (C=C/C=N) Stretching 1400 - 1600
C-Br Stretching 500 - 600

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption and emission of light in the ultraviolet and visible regions, which corresponds to transitions between electronic energy levels.

UV-Vis absorption spectroscopy provides information about the conjugated π-electron systems within a molecule. The pyridine ring, with its aromatic character, is a chromophore that absorbs UV light. The presence of the amino and aldehyde substituents is expected to modulate the absorption properties. The amino group acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. The aldehyde group, being an electron-withdrawing group, can also influence the electronic transitions.

The UV-Vis spectrum of pyridine in a non-polar solvent typically shows absorption maxima around 202 nm and 254 nm. sielc.com For this compound, it is anticipated that the π → π* and n → π* transitions of the substituted pyridine ring will result in absorption bands at longer wavelengths, likely in the 250-400 nm range. Computational studies on substituted pyridines have shown that the nature and position of substituents significantly impact the UV-Vis absorption spectra.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon provides insights into the excited state properties of a molecule. While not all molecules are fluorescent, substituted pyridines can exhibit fluorescence depending on the nature and position of the substituents. The presence of the electron-donating amino group and the electron-withdrawing aldehyde group could potentially lead to intramolecular charge transfer (ICT) upon photoexcitation, which can result in fluorescence.

The fluorescence spectrum would be expected to be a mirror image of the absorption spectrum and would appear at a longer wavelength (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further information about the photophysical properties of the molecule.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Obtaining a suitable single crystal of this compound would allow for its detailed structural elucidation through single crystal X-ray diffraction. While a crystal structure for this specific compound is not publicly available, analysis of related structures, such as 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, can provide valuable insights into the potential solid-state packing and intermolecular interactions. nih.gov

Table 3: Expected Crystal Data and Intermolecular Interactions for this compound

ParameterExpected Value/Interaction
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
Intermolecular InteractionsN-H···N (amine to pyridine) hydrogen bondsN-H···O (amine to aldehyde) hydrogen bondsπ-π stacking interactions

Note: The information in this table is hypothetical and based on the analysis of similar molecular structures.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. While specific PXRD data for this compound is not widely available in published literature, the general principles of the technique can be applied to understand its potential crystalline form. PXRD analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice.

For a compound like this compound, a crystalline solid would produce a PXRD pattern with sharp, well-defined peaks, indicating a long-range ordered atomic arrangement. Amorphous material, in contrast, would result in a broad halo with no distinct peaks. Analysis of related aminopyridine structures suggests that intramolecular and intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing. mdpi.comnih.govnih.gov The presence of the bromine atom could also influence the crystal lattice through halogen bonding.

Hypothetical PXRD Data for this compound:

The following table represents a hypothetical PXRD pattern for a crystalline form of this compound, illustrating the type of data obtained from such an analysis. The peak positions (2θ) are determined by the unit cell dimensions of the crystal lattice, and the intensities are related to the atomic arrangement within the unit cell.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4245
15.25.82100
21.04.2370
25.83.4585
28.33.1560
31.72.8250

This data is illustrative and not based on experimental results for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of chemical compounds and for separating them from impurities or reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely used for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a substituted pyridine, reversed-phase HPLC would be a suitable method. helixchrom.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The purity of a sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak corresponding to this compound. The presence of other peaks would indicate impurities, and their retention times would provide information about their relative polarity. The use of a diode-array detector (DAD) can provide UV-Vis spectra for each peak, aiding in the identification of impurities.

Illustrative HPLC Purity Analysis Data:

This table presents hypothetical data from an HPLC analysis of a this compound sample, demonstrating how purity is calculated.

Peak No.Retention Time (min)Peak AreaArea %Identification
12.815000.5Impurity A
24.529550098.5This compound
35.130001.0Impurity B

This data is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is typically used for volatile and thermally stable compounds. The direct analysis of this compound by GC-MS might be challenging due to the polarity of the amino group and the potential for thermal degradation of the aldehyde functionality at high temperatures used in the GC inlet. xtalks.comnih.gov

To overcome these challenges, derivatization of the amino group, for instance, through silylation, could be employed to increase volatility and thermal stability. sigmaaldrich.com The gas chromatograph separates the derivatized compound from any volatile impurities based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum is a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or through interpretation of the fragmentation. For brominated compounds, the isotopic pattern of bromine (79Br and 81Br in nearly equal abundance) provides a characteristic signature in the mass spectrum, aiding in identification. acs.orgnih.gov

Hypothetical GC-MS Fragmentation Data for Derivatized this compound:

The following table illustrates a possible fragmentation pattern that could be observed in the mass spectrum of a derivatized form of this compound.

m/z (mass-to-charge ratio)Relative Abundance (%)Possible Fragment Ion
272/27480[M-CH3]+ (Molecular ion of silylated derivative minus a methyl group)
201/203100[M - Si(CH3)3]+ (Loss of the silyl group)
12240[C5H3N-CHO]+ (Picolinaldehyde fragment)
7390[Si(CH3)3]+ (Silyl group)

This data is hypothetical and assumes a trimethylsilyl derivatization.

Theoretical and Computational Studies of 6 Amino 5 Bromopicolinaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

There are currently no published studies that have employed Density Functional Theory (DFT) to investigate the properties of 6-Amino-5-bromopicolinaldehyde. Such calculations would be instrumental in providing a fundamental understanding of the molecule's behavior at the electronic level.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic transitions and reactivity. For this compound, this data is not available. A DFT study would be required to calculate the energies of these frontier orbitals and map their distribution, offering insights into the molecule's electrophilic and nucleophilic sites.

Conformational Analysis and Energetics

The three-dimensional arrangement of atoms in this compound and the associated energy landscape have not been computationally explored. A conformational analysis would identify the most stable geometric isomers and the energy barriers between different conformations, which is essential for understanding its structural dynamics.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While experimental spectroscopic data may exist, the theoretical prediction of NMR, IR, and UV-Vis spectra for this compound has not been reported. Computational methods, particularly DFT, are highly effective in predicting these parameters, which can aid in the interpretation of experimental data and confirm the molecular structure. Without dedicated studies, no such theoretical data can be presented.

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms involving this compound through computational means has not been undertaken. DFT calculations are a powerful tool for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of the molecule's chemical transformations. This information remains to be explored.

Molecular Dynamics Simulations

The dynamic behavior of this compound in different environments has not been investigated using molecular dynamics (MD) simulations. MD simulations can provide insights into how the molecule moves and interacts with its surroundings over time.

Conformational Flexibility and Dynamics

A molecular dynamics simulation would be necessary to understand the conformational flexibility and dynamics of this compound. Such a study would reveal how the molecule samples different conformations in solution or other environments, which is important for its function and interactions with other molecules. To date, no such simulations have been published.

Interaction Studies with Solvents and Other Molecules

The interaction of a molecule with its surrounding solvent environment can significantly influence its stability, reactivity, and spectroscopic properties. Computational studies, often employing methods like Density Functional Theory (DFT), are crucial for elucidating these interactions at a molecular level. For amino-bromo substituted aromatic compounds, the nature of the solvent can affect the electronic distribution and the strength of intramolecular and intermolecular hydrogen bonds.

While specific experimental or detailed computational studies on the solvation of this compound are not extensively documented in the literature, theoretical approaches can provide predictive insights. The polarity of the solvent is expected to play a key role. In polar protic solvents, hydrogen bonding between the solvent molecules and the amino and aldehyde groups of this compound would be significant. In contrast, in aprotic solvents, dipole-dipole interactions would be the predominant force.

Computational models can calculate the solvation energy, which indicates the thermodynamic stability of the solute-solvent system. Furthermore, these models can predict changes in the molecule's geometry and electronic structure upon solvation. For instance, the bond lengths and angles within the picolinaldehyde ring may be subtly altered, and the charge distribution across the molecule can be influenced by the dielectric constant of the medium.

Advanced Computational Methods for Material Properties

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, has become a standard tool for the prediction of NLO properties of organic molecules. researchgate.net The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.net

For a molecule to exhibit significant NLO properties, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the amino group (-NH2) acts as an electron donor, while the aldehyde group (-CHO) and the pyridine (B92270) ring can act as electron acceptors. The bromine atom can also influence the electronic properties through its inductive and resonance effects.

Theoretical calculations can quantify the components of the polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β₀) is a critical indicator of the second-order NLO activity. By performing these calculations, it is possible to compare the predicted NLO response of this compound with that of well-known NLO materials like urea.

Table 1: Predicted NLO Properties (Hypothetical Data for Illustration)

Property Calculated Value (a.u.)
Dipole Moment (μ) 3.5 D
Mean Polarizability (α) 120

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from computational NLO studies.

Intramolecular charge transfer (ICT) is a fundamental process that governs the electronic and optical properties of many organic molecules, including those with potential NLO activity. Charge transfer analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative picture of electron delocalization and donor-acceptor interactions within a molecule.

In this compound, the presence of the electron-donating amino group and the electron-accepting aldehyde group facilitates ICT. Upon electronic excitation, an electron can be promoted from a molecular orbital primarily localized on the amino group and the aromatic ring (the donor part) to an orbital centered on the aldehyde group (the acceptor part). The efficiency of this charge transfer is crucial for the molecule's NLO properties.

Computational studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that influences the molecule's reactivity and spectral properties. A smaller HOMO-LUMO gap generally indicates a more facile charge transfer.

Spectrophotometric studies of charge-transfer complexes formed between donor molecules and π-acceptors can provide experimental validation for theoretical predictions. doi.orgnih.gov Although specific studies on this compound are not available, the principles of charge transfer complex formation are well-established. doi.orgnih.gov

In Silico Modeling of Molecular Interactions (focused on chemical binding, not biological effect)

In silico molecular modeling encompasses a range of computational techniques used to simulate the interaction between a small molecule and a larger receptor, such as a protein or a surface. scispace.com These methods are invaluable for understanding the non-covalent interactions that govern chemical binding. nih.gov While the biological effects are explicitly excluded from this discussion, the principles of molecular docking can be applied to understand how this compound might interact with other chemical species.

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand to a specific binding site. The interactions are typically governed by a combination of forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

For this compound, the amino group can act as a hydrogen bond donor, while the aldehyde oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. The aromatic ring can participate in π-stacking interactions with other aromatic systems. A docking study would involve defining a binding pocket on a target molecule and then computationally sampling different conformations and orientations of this compound within that pocket to identify the most stable binding mode.

The results of such simulations are typically summarized in a scoring function, which provides an estimate of the binding free energy. This information is crucial for understanding the chemical recognition processes at a molecular level.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-5-bromopicolinaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of 6-aminopicolinaldehyde using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) may yield the brominated derivative. Optimization involves varying temperature (e.g., 0–25°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How can analytical techniques (NMR, X-ray crystallography) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 1H^1H-NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding effects. 13C^{13}C-NMR identifies the aldehyde carbon (δ ~190–200 ppm) and pyridine ring carbons. For tautomeric or conformational ambiguities, X-ray crystallography provides definitive proof of planar geometry and hydrogen-bonding networks, as demonstrated in analogous bromopyridinium salts .

Advanced Research Questions

Q. How can retrosynthetic analysis and AI-driven tools (e.g., Template_relevance models) predict novel pathways for functionalizing this compound?

  • Methodological Answer : Retrosynthetic frameworks prioritize aldehyde and bromine as reactive handles. AI tools like Template_relevance Reaxys or Pistachio suggest one-step transformations (e.g., Suzuki coupling at the bromine site or reductive amination of the aldehyde). Validate predicted routes computationally (DFT for energy barriers) before lab testing .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected tautomerism or solvent effects) during characterization?

  • Methodological Answer : Contradictions may arise from keto-enol tautomerism or solvent-dependent conformational changes. Use variable-temperature NMR to track tautomeric equilibria. For solvent effects, compare spectra in DMSO-d6 (polar aprotic) vs. CDCl3 (non-polar). Cross-validate with IR spectroscopy (C=O stretch ~1700 cm1^{-1}) and mass spectrometry .

Q. How do hydrogen-bonding interactions in this compound influence its coordination chemistry with transition metals?

  • Methodological Answer : The aldehyde oxygen and pyridine nitrogen act as Lewis bases. Design experiments to assess metal-ligand binding using UV-Vis titration (monitor λmax_{\text{max}} shifts) or cyclic voltammetry (redox potential changes). For structural insights, synthesize metal complexes (e.g., with Cu2+^{2+} or Pd0^{0}) and analyze via X-ray diffraction, as seen in related pyridine-carboxylate systems .

Q. What experimental designs mitigate competing side reactions (e.g., debromination or aldehyde oxidation) during derivatization?

  • Methodological Answer : Protect the aldehyde group as an acetal or oxime before bromination. For debromination risks, use mild reducing agents (e.g., NaBH4_4) and inert atmospheres. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to detect intermediates .

Data Analysis and Validation

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize projects involving this compound?

  • Methodological Answer : Assess feasibility by reviewing synthetic protocols in analogous bromopyridines (e.g., 2-amino-5-bromopyridinium salts ). Novelty lies in unexplored applications (e.g., asymmetric catalysis). Ethical considerations include waste management of brominated byproducts. Relevance is tied to drug discovery (e.g., kinase inhibitors) or materials science .

Q. What statistical methods resolve batch-to-batch variability in purity assessments (e.g., HPLC vs. 1H^1H-NMR integration)?

  • Methodological Answer : Use ANOVA to compare purity data across batches. For HPLC, calibrate with certified reference standards. For NMR, apply qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene). Cross-validate via mass balance calculations and elemental analysis .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.